Valsartan

Description

This compound belongs to the angiotensin II receptor blocker (ARB) family of drugs, which also includes [telmisartan], [candesartan], [losartan], [olmesartan], and [irbesartan]. ARBs selectively bind to angiotensin receptor 1 (AT1) and prevent the protein angiotensin II from binding and exerting its hypertensive effects, which include vasoconstriction, stimulation and synthesis of aldosterone and ADH, cardiac stimulation, and renal reabsorption of sodium, among others. Overall, this compound's physiologic effects lead to reduced blood pressure, lower aldosterone levels, reduced cardiac activity, and increased excretion of sodium. this compound also affects the renin-angiotensin aldosterone system (RAAS), which plays an important role in hemostasis and regulation of kidney, vascular, and cardiac functions. Pharmacological blockade of RAAS via AT1 receptor blockade inhibits negative regulatory feedback within RAAS, which is a contributing factor to the pathogenesis and progression of cardiovascular disease, heart failure, and renal disease. In particular, heart failure is associated with chronic activation of RAAS, leading to inappropriate fluid retention, vasoconstriction, and ultimately a further decline in left ventricular function. ARBs have been shown to have a protective effect on the heart by improving cardiac function, reducing afterload, increasing cardiac output and preventing ventricular hypertrophy and remodelling. By comparison, the angiotensin-converting enzyme inhibitor (ACEI) class of medications (which includes drugs such as [ramipril], [lisinopril], and [perindopril]) inhibit the conversion of angiotensin I to angiotensin II through inhibition of the ACE enzyme. However, this does not prevent the formation of all angiotensin II within the body. The angiotensin II receptor blocker (ARB) family of drugs unique in that it blocks all angiotensin II activity, regardless of where or how it was synthesized. this compound is commonly used for the management of hypertension, heart failure, and Type 2 Diabetes-associated nephropathy, particularly in patients who are unable to tolerate ACE inhibitors. ARBs such as this compound have been shown in a number of large-scale clinical outcomes trials to improve cardiovascular outcomes including reducing risk of myocardial infarction, stroke, the progression of heart failure, and hospitalization. This compound also slows the progression of diabetic nephropathy due to its renoprotective effects. Improvements in chronic kidney disease with this compound include both clinically and statistically significant decreases in urinary albumin and protein excretion in patients diagnosed with type 2 diabetes and in nondiabetic patients diagnosed with chronic kidney disease. this compound was initially approved in 1996 in Europe for the treatment of hypertension in adults. Shortly after, in 1997, this drug was approved in the United States. This compound is generally well-tolerated with a side-effect profile superior to that of other antihypertensive drugs.

This compound is an Angiotensin 2 Receptor Blocker. The mechanism of action of this compound is as an Angiotensin 2 Receptor Antagonist.

This compound is an angiotensin II receptor blocker used alone or in combination with other agents to treat hypertension and reduce cardiovascular mortality after myocardial infarction. This compound is associated with a low rate of transient serum aminotransferase elevations and has been linked to rare instances of acute liver injury.

This compound is an orally active nonpeptide triazole-derived antagonist of angiotensin (AT) II with antihypertensive properties. This compound selectively and competitively blocks the binding of angiotensin II to the AT1 subtype receptor in vascular smooth muscle and the adrenal gland, preventing AT II-mediated vasoconstriction, aldosterone synthesis and secretion, and renal reabsorption of sodium, and resulting in vasodilation, increased excretion of sodium and water, a reduction in plasma volume, and a reduction in blood pressure.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1996 and has 8 approved and 22 investigational indications. This drug has a black box warning from the FDA.

A tetrazole derivative and ANGIOTENSIN II TYPE 1 RECEPTOR BLOCKER that is used to treat HYPERTENSION.

See also: Irbesartan (related); Losartan (related); Olmesartan Medoxomil (related) ... View More ...

Structure

3D Structure

Properties

IUPAC Name |

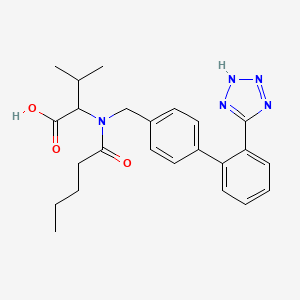

(2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N5O3/c1-4-5-10-21(30)29(22(16(2)3)24(31)32)15-17-11-13-18(14-12-17)19-8-6-7-9-20(19)23-25-27-28-26-23/h6-9,11-14,16,22H,4-5,10,15H2,1-3H3,(H,31,32)(H,25,26,27,28)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACWBQPMHZXGDFX-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)[C@@H](C(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023735 | |

| Record name | Valsartan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Valsartan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014323 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

83-88 | |

| Record name | Valsartan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00177 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

soluble in ethanol, DMSO, and dimethyl formamide at 30 mg/mL, Soluble in ethanol and methanol, 2.34e-02 g/L | |

| Record name | Valsartan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00177 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | VALSARTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7519 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Valsartan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014323 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

White to practically white fine powder, Crystals from diisopropyl ether | |

CAS No. |

137862-53-4 | |

| Record name | Valsartan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137862-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valsartan [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137862534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Valsartan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00177 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | valsartan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758927 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Valsartan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Pentanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-L-valine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.097 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2S)-3-metil-2-[pentanoil-[[4-[2-(2H-tetrazolo-5-il)fenil]fenil]metil]amino]acido butanoico | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VALSARTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80M03YXJ7I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VALSARTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7519 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Valsartan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014323 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

116-117 °C, 116 - 117 °C | |

| Record name | Valsartan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00177 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | VALSARTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7519 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Valsartan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014323 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Genesis and Synthesis of Valsartan: A Technical Guide

An in-depth exploration of the discovery, development, and synthetic methodologies of the angiotensin II receptor antagonist, Valsartan.

Introduction

This compound is a potent and selective angiotensin II receptor blocker (ARB) that has become a cornerstone in the management of hypertension, heart failure, and post-myocardial infarction.[1] Developed by Ciba-Geigy (now Novartis), its journey from a lead compound to a globally recognized therapeutic agent is a testament to rational drug design and synthetic chemistry innovation. This technical guide provides a comprehensive overview of the discovery and development of this compound, a detailed examination of its synthetic routes with experimental protocols, and an elucidation of its mechanism of action through the renin-angiotensin-aldosterone system.

Discovery and Development

The development of this compound emerged from the scientific pursuit of safer and more effective alternatives to Angiotensin-Converting Enzyme (ACE) inhibitors for the treatment of hypertension. While ACE inhibitors were revolutionary, they were associated with side effects such as a persistent dry cough, which prompted researchers to explore direct blockade of the angiotensin II receptor.

The initial breakthrough in this class of drugs was Losartan, which validated the therapeutic potential of AT1 receptor antagonism. Following this, researchers at Ciba-Geigy embarked on a program to develop a novel, non-peptide angiotensin II receptor antagonist with improved properties. This effort culminated in the discovery of this compound, which was patented in 1990 and received its first medical approval in 1996.[1] The development timeline was marked by extensive pharmacological profiling to establish its high affinity and selectivity for the AT1 receptor.[2]

Key Milestones in the Development of this compound:

| Year | Milestone |

| 1990 | This compound is patented by Ciba-Geigy. |

| 1996 | First medical use of this compound.[1] |

| 1996 | Novartis, the successor to Ciba-Geigy, markets this compound under the brand name Diovan.[3] |

Mechanism of Action: The Renin-Angiotensin-Aldosterone System

This compound exerts its therapeutic effects by selectively blocking the angiotensin II type 1 (AT1) receptor. This prevents angiotensin II, a potent vasoconstrictor, from binding to the receptor and eliciting its physiological responses, which include vasoconstriction, aldosterone release, and sodium and water retention. The renin-angiotensin-aldosterone system (RAAS) is a critical hormonal cascade that regulates blood pressure and cardiovascular homeostasis.

The signaling pathway of the RAAS and the point of intervention by this compound are illustrated in the diagram below.

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of this compound.

Synthetic Routes to this compound

Several synthetic strategies for the preparation of this compound have been reported, with the original Ciba-Geigy patent outlining a key approach involving reductive amination followed by acylation and tetrazole formation. Alternative methods, such as those employing Suzuki or Negishi coupling reactions, have also been developed to improve efficiency and avoid the use of toxic reagents.

Route 1: The Ciba-Geigy Approach

This classical synthesis involves three main stages:

-

Reductive Amination: Reaction of a biphenyl aldehyde derivative with L-valine methyl ester.

-

N-Acylation: Acylation of the resulting amino ester with valeryl chloride.

-

Tetrazole Formation: Cyclization of the nitrile group to form the tetrazole ring, followed by hydrolysis of the ester to yield this compound.

The workflow for this synthetic route is depicted below.

Caption: Workflow of the Ciba-Geigy synthesis of this compound.

Quantitative Data for Route 1:

| Step | Reactants | Reagents/Conditions | Product | Yield (%) | Purity (%) |

| Reductive Amination | 4'-bromomethyl-2-cyanobiphenyl, L-valine methyl ester | Sodium cyanoborohydride, Methanol | N-[(2'-cyano[1,1'-biphenyl]-4-yl)methyl]-L-valine methyl ester | ~90 | >95 |

| N-Acylation | N-[(2'-cyano[1,1'-biphenyl]-4-yl)methyl]-L-valine methyl ester | Valeryl chloride, Pyridine, Dichloromethane | N-(1-Oxopentyl)-N-[[2'-(cyano)[1,1'-biphenyl]-4-yl]methyl]-L-valine methyl ester | Quantitative | >95 |

| Tetrazole Formation | N-(1-Oxopentyl)-N-[[2'-(cyano)[1,1'-biphenyl]-4-yl]methyl]-L-valine methyl ester | Tri-n-butyltin azide, Toluene, Reflux | N-(1-Oxopentyl)-N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-L-valine methyl ester | ~55 | >95 |

| Ester Hydrolysis | N-(1-Oxopentyl)-N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-L-valine methyl ester | NaOH, Methanol/Water | This compound | High | >99 |

Experimental Protocols for Route 1:

-

Step 1: Reductive Amination of 4'-bromomethyl-2-cyanobiphenyl with L-valine methyl ester

-

To a solution of 4'-bromomethyl-2-cyanobiphenyl (1.0 eq) and L-valine methyl ester hydrochloride (1.2 eq) in methanol, add sodium cyanoborohydride (1.5 eq) portion-wise at 0 °C.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography on silica gel.

-

-

Step 2: N-Acylation with Valeryl Chloride

-

Dissolve the product from Step 1 (1.0 eq) in dichloromethane.

-

Add pyridine (1.5 eq) and cool the solution to 0 °C.

-

Add valeryl chloride (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield the N-acylated product.

-

-

Step 3: Tetrazole Formation

-

To a solution of the N-acylated intermediate (1.0 eq) in toluene, add tri-n-butyltin azide (1.5 eq).

-

Reflux the reaction mixture for 24-48 hours.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Treat the residue with an appropriate workup procedure to remove the tin byproducts, often involving precipitation or extraction.

-

Purify the resulting this compound methyl ester by crystallization or chromatography.

-

-

Step 4: Ester Hydrolysis

-

Dissolve the this compound methyl ester (1.0 eq) in a mixture of methanol and water.

-

Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).

-

Acidify the reaction mixture with 1N HCl to a pH of approximately 3-4.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to dryness to yield this compound.

-

Route 2: Synthesis via Negishi Coupling

An alternative and efficient approach to this compound involves a Negishi cross-coupling reaction as the key step for the formation of the biphenyl core. This method avoids some of the harsh conditions and toxic reagents associated with other routes.

The logical relationship of this synthetic pathway is outlined below.

Caption: Key steps in the synthesis of this compound via Negishi coupling.

Quantitative Data for Route 2:

| Step | Reactants | Reagents/Conditions | Product | Yield (%) |

| N-Acylation | L-valine methyl ester hydrochloride | Valeryl chloride, Triethylamine, Dichloromethane, 0 °C | Methyl N-pentanoyl-L-valinate | 95 |

| N-Alkylation | Methyl N-pentanoyl-L-valinate | 1-bromo-4-(bromomethyl)benzene, NaH, THF | Methyl N-(4-bromobenzyl)-N-pentanoyl-L-valinate | 70 |

| Negishi Coupling | Methyl N-(4-bromobenzyl)-N-pentanoyl-L-valinate, 5-phenyl-1-trityl-1H-tetrazole | n-BuLi, ZnCl2, Pd(OAc)2, Q-phos, THF, 75 °C | Methyl N-pentanoyl-N-{[2'-(1-trityl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-L-valinate | 80 |

| Hydrolysis | Methyl N-pentanoyl-N-{[2'-(1-trityl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-L-valinate | 3N NaOH, Methanol, Reflux | This compound | 90 |

Experimental Protocols for Route 2:

-

Step 1: Preparation of Methyl N-pentanoyl-L-valinate

-

To a suspension of L-valine methyl ester hydrochloride (1.0 eq) in dichloromethane, add triethylamine (2.0 eq) at 0 °C.

-

Add valeryl chloride (1.1 eq) dropwise and stir the mixture at 0 °C for 1 hour.

-

Wash the reaction mixture with water, dry the organic layer over sodium sulfate, and concentrate to give the product.

-

-

Step 2: Preparation of Methyl N-(4-bromobenzyl)-N-pentanoyl-L-valinate

-

To a solution of methyl N-pentanoyl-L-valinate (1.0 eq) and 1-bromo-4-(bromomethyl)benzene (1.1 eq) in THF, add sodium hydride (60% dispersion in mineral oil, 2.0 eq) portion-wise.

-

Reflux the reaction mixture for 1 hour.

-

After cooling, dilute the mixture with ether and wash with saturated aqueous ammonium chloride and water.

-

Dry the organic layer and concentrate. Purify the residue by column chromatography.

-

-

Step 3: Negishi Coupling

-

To a solution of 5-phenyl-1-trityl-1H-tetrazole (1.2 eq) in THF, add n-butyllithium (1.2 eq) at 25 °C.

-

After stirring, add a solution of zinc chloride (1.2 eq) in THF at -20 °C.

-

To this organozinc solution, add a solution of methyl N-(4-bromobenzyl)-N-pentanoyl-L-valinate (1.0 eq), palladium acetate (cat.), and Q-phos (cat.) in THF.

-

Heat the reaction mixture to 75 °C for 2 hours.

-

After cooling, perform an aqueous workup and extract the product with an organic solvent.

-

Purify the crude product by chromatography.

-

-

Step 4: Hydrolysis

-

Dissolve the coupled product from Step 3 in methanol and add 3N aqueous sodium hydroxide.

-

Reflux the mixture until the reaction is complete.

-

Cool the mixture, acidify with hydrochloric acid, and extract the product with an appropriate organic solvent.

-

Wash, dry, and concentrate the organic layer to afford this compound.

-

Conclusion

The discovery and development of this compound represent a significant advancement in the treatment of cardiovascular diseases. Its targeted mechanism of action, blocking the AT1 receptor within the renin-angiotensin-aldosterone system, provides a well-tolerated and effective means of controlling blood pressure and mitigating the downstream effects of angiotensin II. The evolution of its synthesis, from the initial patented routes to more refined and efficient methods, highlights the continuous innovation within pharmaceutical chemistry. The detailed synthetic pathways and experimental protocols provided in this guide offer valuable insights for researchers and professionals in the field of drug development and organic synthesis.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Pharmacological profile of this compound: a potent, orally active, nonpeptide antagonist of the angiotensin II AT1-receptor subtype - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound recall: global regulatory overview and future challenges - PMC [pmc.ncbi.nlm.nih.gov]

Valsartan's Mechanism of Action: A Technical Guide to AT1 Receptor Antagonism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Valsartan is a potent and highly selective non-peptide antagonist of the Angiotensin II Type 1 (AT1) receptor. Its therapeutic efficacy in the management of hypertension, heart failure, and diabetic kidney disease stems from its specific blockade of the renin-angiotensin-aldosterone system (RAAS). This guide provides a comprehensive technical overview of this compound's mechanism of action, detailing its binding kinetics, downstream signaling effects, and the experimental methodologies used to elucidate these properties. Quantitative data are presented in structured tables for clarity, and key pathways and experimental workflows are visualized using Graphviz diagrams.

Core Mechanism: Competitive Antagonism of the AT1 Receptor

This compound exerts its pharmacological effects by directly competing with Angiotensin II (Ang II) for binding to the AT1 receptor, a G-protein coupled receptor (GPCR) found in numerous tissues, including vascular smooth muscle and the adrenal glands. By binding to the AT1 receptor, this compound prevents Ang II from initiating its cascade of physiological responses that lead to increased blood pressure.[1] Unlike Angiotensin-Converting Enzyme (ACE) inhibitors, which block the production of Ang II, this compound provides a more complete blockade of the RAAS by acting at the receptor level.

Binding Affinity and Selectivity

This compound exhibits a high affinity for the AT1 receptor, with a reported Ki value of approximately 2.38 nM.[2][3][4] It demonstrates remarkable selectivity, with an affinity for the AT1 receptor that is about 30,000 times greater than its affinity for the AT2 receptor.[2] This high selectivity ensures that the therapeutic effects of this compound are targeted specifically to the AT1 receptor-mediated pathways.

| Parameter | Value | Tissue/Cell Line | Reference |

| Binding Affinity (Ki) | 2.38 nM | Rat Aortic Smooth Muscle Cell Membranes | |

| Binding Affinity (pKi) | 7.65 ± 0.12 | Cloned AT1 Receptors | |

| Selectivity (AT1 vs. AT2) | ~30,000-fold | Human Myometrial Membranes |

Downstream Signaling Pathways Modulated by this compound

The binding of Ang II to the AT1 receptor typically activates the Gq/11 protein, initiating a signaling cascade that results in vasoconstriction and aldosterone secretion. This compound's antagonism of the AT1 receptor effectively blocks these canonical pathways and has also been shown to influence other signaling cascades, contributing to its vasoprotective effects.

Inhibition of the Canonical Gq/11 Pathway

By preventing Ang II binding, this compound inhibits the Gq/11-mediated activation of phospholipase C (PLC), which in turn blocks the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to a decrease in intracellular calcium release and reduced protein kinase C (PKC) activation, ultimately resulting in vasodilation and reduced aldosterone secretion.

Modulation of the Src/PI3K/Akt/eNOS Pathway

Interestingly, studies have shown that this compound can induce the phosphorylation of the AT1 receptor, leading to the activation of a non-canonical signaling pathway involving Src, PI3K, and Akt. This cascade ultimately results in the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), leading to increased production of nitric oxide (NO), a potent vasodilator. This suggests a dual mechanism for this compound's vasodilatory effects: direct blockade of Ang II-induced vasoconstriction and promotion of NO-mediated vasodilation.

Functional Consequences of AT1 Receptor Blockade

The antagonism of the AT1 receptor by this compound translates into significant physiological effects, primarily the reduction of blood pressure.

Inhibition of Vasoconstriction and Dose-Dependent Antihypertensive Effects

In vitro studies have demonstrated that this compound effectively inhibits Ang II-induced vasoconstriction in a dose-dependent manner. Clinical trials have corroborated these findings, showing a clear dose-response relationship between this compound administration and blood pressure reduction in hypertensive patients.

| This compound Dose | Mean Change in Supine Diastolic BP (mm Hg) | Mean Change in Supine Systolic BP (mm Hg) | Responder Rate | Reference |

| 10 mg | -4.9 | -3.6 | 24% | |

| 40 mg | -6.5 | -7.0 | 33% | |

| 80 mg | -8.2 | -11.1 | 46% | |

| 160 mg | -9.1 | -11.9 | 54% |

Reduction of Aldosterone Secretion

By blocking the AT1 receptor in the adrenal glands, this compound inhibits Ang II-stimulated aldosterone release. This contributes to its antihypertensive effect by reducing sodium and water retention.

| Parameter | Value | Tissue/Cell Line | Reference |

| pA2 for Aldosterone Release Inhibition | 8.4 | Bovine Adrenal Glomerulosa |

Key Experimental Protocols

The characterization of this compound's mechanism of action has relied on a variety of in vitro and in vivo experimental techniques.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity and selectivity of a compound for its receptor. A generalized protocol for a competitive binding assay is as follows:

-

Membrane Preparation: Isolate cell membranes expressing the AT1 receptor from a suitable source (e.g., cultured cells, tissue homogenates).

-

Incubation: Incubate the membranes with a fixed concentration of a radiolabeled ligand that binds to the AT1 receptor (e.g., [125I]-Angiotensin II) and varying concentrations of the unlabeled competitor (this compound).

-

Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.

-

Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

References

- 1. Angiotensin II antagonism in clinical practice: experience with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | Angiotensin AT1 Receptors | Tocris Bioscience [tocris.com]

- 3. Pharmacological profile of this compound: a potent, orally active, nonpeptide antagonist of the angiotensin II AT1-receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological profile of this compound: a potent, orally active, nonpeptide antagonist of the angiotensin II AT1-receptor subtype - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Pharmacology and Toxicology of Valsartan: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacology and toxicology of valsartan, an angiotensin II receptor blocker (ARB) widely used in the management of hypertension and heart failure. The information is compiled from a thorough review of publicly available preclinical study data, designed to support researchers, scientists, and drug development professionals.

Preclinical Pharmacology

Mechanism of Action

This compound is a potent, orally active, and selective antagonist of the angiotensin II type 1 (AT1) receptor.[1] It competitively inhibits the binding of angiotensin II to the AT1 receptor, thereby blocking the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[1] This action leads to vasodilation, reduced sodium and water retention, and a decrease in blood pressure.[1] this compound's high affinity for the AT1 receptor is approximately 20,000-fold greater than for the AT2 receptor.[2] Unlike angiotensin-converting enzyme (ACE) inhibitors, this compound does not inhibit the breakdown of bradykinin, which is associated with the characteristic cough seen with ACE inhibitor therapy.

Pharmacodynamics

Preclinical studies in various animal models have consistently demonstrated the antihypertensive efficacy of this compound. In renin-dependent models of hypertension, this compound produces a dose-dependent reduction in blood pressure. In dog models of heart failure, this compound has been shown to reduce preload and afterload.[3]

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in several preclinical species, including rats, dogs, and marmosets. The absolute bioavailability of this compound is variable across species and is influenced by the formulation.

Table 1: Comparative Pharmacokinetic Parameters of this compound (Oral Administration)

| Parameter | Rat | Dog | Marmoset |

| Tmax (h) | ~2 | 1-2 | ~0.75-1 |

| Cmax (ng/mL) | 280 (10 mg/kg) | 13,300 (30 mg/kg) | - |

| AUC (µg·h/mL) | - | - | - |

| t1/2 (h) | 4-6 | ~2.3-4.4 | - |

| Bioavailability (%) | 23 | - | - |

| Note: Values are approximate and can vary based on study design and formulation. |

Preclinical Toxicology

A comprehensive battery of toxicology studies has been conducted to characterize the safety profile of this compound.

Acute Toxicity

This compound exhibits a low order of acute toxicity following oral administration.

Table 2: Acute Toxicity of this compound

| Species | Route | LD50 |

| Rat | Oral | >2000 mg/kg |

| Marmoset | Oral | >1000 mg/kg |

Repeated-Dose Toxicity

Repeated-dose toxicity studies have been conducted in rats and marmosets for durations up to 26 weeks.

Table 3: Repeated-Dose Toxicity of this compound (Oral)

| Species | Duration | NOAEL | Key Findings at Higher Doses |

| Rat | 13 weeks | 200 mg/kg/day | Reduction in red blood cell parameters, renal hemodynamic changes. |

| Rat | 26 weeks | 200 mg/kg/day | - |

| Marmoset | 3 months | <200 mg/kg/day | Dose-related increases in blood urea and creatinine. |

| NOAEL: No-Observed-Adverse-Effect-Level |

Safety Pharmacology

Safety pharmacology studies are designed to assess the potential for adverse effects on vital organ systems.

-

Central Nervous System (CNS): The Irwin test, a functional observational battery, is a standard method to assess potential CNS effects. While specific data for this compound is not publicly available, this test evaluates parameters such as behavior, coordination, and reflexes.

-

Cardiovascular System: Cardiovascular safety is typically evaluated in conscious, telemetered dogs to monitor heart rate, blood pressure, and electrocardiogram (ECG) parameters. In a study with dogs, intravenous administration of this compound at 10 mg/kg reduced blood pressure and heart rate.

-

Respiratory System: Respiratory function is often assessed in rats using whole-body plethysmography to measure parameters like respiratory rate and tidal volume. Specific results for this compound are not detailed in the reviewed literature.

References

- 1. fda.gov [fda.gov]

- 2. The effects of sacubitril/valsartan and ramipril on the male fertility in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological profile of this compound, a non-peptide angiotensin II type 1 receptor antagonist. 5th communication: hemodynamic effects of this compound in dog heart failure models - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Effects of Valsartan on Vascular Smooth Muscle Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valsartan, an angiotensin II type 1 receptor (AT1R) antagonist, is a widely prescribed therapeutic for hypertension and related cardiovascular diseases. Beyond its established role in blood pressure regulation, in vitro studies have elucidated its direct cellular and molecular effects on vascular smooth muscle cells (VSMCs). Understanding these mechanisms is pivotal for researchers in cardiovascular biology and professionals in drug development seeking to leverage or build upon the vasoprotective properties of AT1R blockade. This technical guide provides a comprehensive overview of the in vitro effects of this compound on VSMCs, focusing on its impact on proliferation, migration, and apoptosis. Detailed experimental protocols for key assays are provided, alongside a quantitative summary of findings and visual representations of the implicated signaling pathways to facilitate a deeper understanding of this compound's mechanism of action at the cellular level.

Introduction

Vascular smooth muscle cell (VSMC) proliferation and migration are central to the pathogenesis of various cardiovascular diseases, including atherosclerosis and restenosis following angioplasty.[1] Angiotensin II (Ang II), a key effector of the renin-angiotensin system (RAS), promotes these pathological processes by binding to the angiotensin II type 1 receptor (AT1R) on VSMCs.[2] this compound, a selective AT1R blocker, competitively inhibits the binding of Ang II to its receptor, thereby mitigating its downstream effects.[3] This guide delves into the in vitro evidence demonstrating the direct effects of this compound on VSMC behavior and the underlying molecular signaling cascades.

Effects of this compound on Vascular Smooth Muscle Cell Function

In vitro studies consistently demonstrate that this compound inhibits Ang II-induced VSMC proliferation and migration. While this compound alone generally has minimal effect on basal VSMC proliferation, its efficacy is pronounced in the presence of Ang II stimulation.

Inhibition of VSMC Proliferation

This compound has been shown to dose-dependently inhibit Ang II-stimulated VSMC proliferation. This inhibitory effect is a cornerstone of its potential anti-atherosclerotic properties.

Table 1: Quantitative Data on the Effect of this compound on Ang II-Induced VSMC Proliferation

| Cell Type | Agonist (Concentration) | This compound Concentration | Proliferation Inhibition (%) | Assay Method | Reference |

| Rat Aortic VSMCs | Ang II (10⁻⁷ M) | 10⁻⁵ M | Not explicitly stated as %, but significant reduction in OD | MTT Assay | |

| Human Aortic VSMCs | Ang II | 10⁻⁶ M | 41.6 | CCK-8 Assay | |

| Human Coronary Artery SMCs | Ang II (10⁻⁶ M) | 10⁻⁷ - 10⁻⁶ M | Significant inhibition (approx. 30% increase by Ang II was blocked) | Not Specified | |

| Rat Aortic VSMCs | Ang II (10⁻⁶ mol/L) | 10⁻⁶ - 10⁻⁵ mol/L | Significant inhibition | MTT Assay & Cell Counting |

Note: Data is presented as reported in the cited literature. Direct comparison may be limited by variations in experimental conditions.

Inhibition of VSMC Migration

The migration of VSMCs from the media to the intima is a critical step in the formation of neointimal lesions. This compound effectively curtails this process in vitro.

Table 2: Quantitative Data on the Effect of this compound on Ang II-Induced VSMC Migration

| Cell Type | Agonist (Concentration) | This compound Concentration | Migration Inhibition (%) | Assay Method | Reference |

| Rat Aortic VSMCs | Ang II (10⁻⁷ mM) | 10⁻⁵ mmol/L | Not explicitly stated as %, but significant reduction in migrated cells | Transwell Migration Assay | |

| Human Aortic VSMCs | Ang II (1 x 10⁻⁶ mol/L) | 1 x 10⁻⁵ mol/L | Significant decrease in migration activity | Scratch Wound Assay |

Induction of VSMC Apoptosis

While the primary effect of this compound is the inhibition of Ang II-induced growth and migration, some evidence suggests it may also modulate apoptosis. Ang II is known to have anti-apoptotic effects, and by blocking this action, this compound can potentially restore apoptotic balance. Further research indicates that this compound can attenuate oxidative stress and reduce myocardial apoptosis, a process that may share pathways with VSMC apoptosis. One study found that this compound could promote VSMC apoptosis by upregulating the expression of Bax and caspase-3.

Key Signaling Pathways Modulated by this compound in VSMCs

This compound exerts its effects on VSMCs by modulating several key intracellular signaling pathways that are downstream of the AT1R.

Mfn2-Ras-Raf-ERK/MAPK Pathway

Ang II has been shown to down-regulate the expression of Mitofusin-2 (Mfn2), a protein that inhibits VSMC proliferation. This leads to the activation of the Ras-Raf-ERK/MAPK signaling cascade, promoting cell growth. This compound can reverse this effect by upregulating Mfn2, thereby inhibiting the downstream activation of Raf and ERK1/2.

Caption: Mfn2-Ras-Raf-ERK/MAPK signaling pathway in VSMCs.

Notch1/Jagged1 and ERK1/2 Pathways

Recent studies have also implicated the Notch signaling pathway in the pro-proliferative and migratory effects of Ang II. Ang II stimulation increases the expression of Notch1 and its ligand Jagged1 in VSMCs. The combination of sacubitril and this compound has been shown to inhibit Ang II-induced VSMC proliferation and migration by downregulating the Notch1/Jagged1 and ERK1/2 pathways.

Caption: Notch1/Jagged1 and ERK1/2 signaling pathways in VSMCs.

Detailed Experimental Protocols

The following are generalized protocols for key in vitro assays used to assess the effects of this compound on VSMCs. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

VSMC Proliferation Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity, which is indicative of cell viability and proliferation.

Materials:

-

Vascular Smooth Muscle Cells (e.g., rat aortic or human aortic)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Serum-free or low-serum medium (e.g., DMEM with 0.5% FBS)

-

This compound

-

Angiotensin II

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed VSMCs into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well in complete culture medium and incubate overnight.

-

Serum Starvation: Replace the medium with serum-free or low-serum medium and incubate for 24 hours to synchronize the cells in a quiescent state.

-

Treatment: Treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-2 hours) before adding Ang II. Include appropriate controls (untreated, Ang II alone, this compound alone).

-

Incubation: Incubate the plates for 24-48 hours.

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Caption: Workflow for the VSMC Proliferation (MTT) Assay.

VSMC Migration Assay (Transwell Assay)

This assay, also known as the Boyden chamber assay, quantifies the chemotactic migration of cells through a porous membrane.

Materials:

-

Transwell inserts (e.g., 8 µm pore size) for 24-well plates

-

VSMCs

-

Serum-free medium

-

Complete culture medium (chemoattractant)

-

This compound

-

Angiotensin II

-

Cotton swabs

-

Methanol (for fixation)

-

Staining solution (e.g., Crystal Violet or Giemsa)

-

Microscope

Procedure:

-

Serum Starvation: Culture VSMCs to sub-confluence and then serum-starve for 24 hours.

-

Cell Preparation: Detach cells and resuspend them in serum-free medium at a concentration of 1x10⁵ to 5x10⁵ cells/mL.

-

Assay Setup: Add complete culture medium (containing Ang II as a chemoattractant) to the lower chamber of the 24-well plate. Place the Transwell inserts into the wells.

-

Cell Seeding and Treatment: Add the cell suspension to the upper chamber of the inserts. Add this compound to the upper and/or lower chambers as per the experimental design.

-

Incubation: Incubate for 4-24 hours at 37°C.

-

Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber and wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and then stain with Crystal Violet.

-

Cell Counting: Count the number of migrated cells in several random fields under a microscope.

Caption: Workflow for the VSMC Migration (Transwell) Assay.

VSMC Migration Assay (Wound Healing/Scratch Assay)

This assay assesses collective cell migration into a created "wound" or gap in a confluent cell monolayer.

Materials:

-

VSMCs

-

6-well or 12-well plates

-

Pipette tip (p200 or p1000)

-

Serum-free or low-serum medium

-

This compound

-

Angiotensin II

-

Microscope with a camera

Procedure:

-

Cell Seeding: Seed VSMCs in plates and grow them to full confluence.

-

Serum Starvation: Serum-starve the confluent monolayer for 24 hours.

-

Wound Creation: Create a linear scratch in the monolayer using a sterile pipette tip.

-

Washing: Gently wash the wells with PBS to remove detached cells and debris.

-

Treatment: Add fresh serum-free or low-serum medium containing Ang II and/or this compound.

-

Image Acquisition: Capture images of the wound at time 0 and at regular intervals (e.g., 12, 24, 36 hours).

-

Analysis: Measure the width of the wound at different time points to quantify the rate of cell migration and wound closure.

Western Blotting for Signaling Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways (e.g., p-ERK, Mfn2).

Materials:

-

VSMCs

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-Mfn2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: After treatment, wash the cells with cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the chemiluminescent substrate.

-

Image Acquisition and Analysis: Capture the chemiluminescent signal and quantify the band intensities.

Conclusion

In vitro studies provide compelling evidence that this compound directly inhibits key pathological behaviors of vascular smooth muscle cells, primarily through the blockade of the AT1 receptor and the subsequent modulation of intracellular signaling pathways. The inhibition of Ang II-induced proliferation and migration, and the potential to influence apoptosis, underscore the vasoprotective effects of this compound beyond its blood pressure-lowering action. The experimental protocols and signaling pathway diagrams provided in this guide serve as a valuable resource for researchers investigating the cellular mechanisms of cardiovascular diseases and for professionals involved in the development of novel vascular therapies. A thorough understanding of these in vitro effects is crucial for the continued exploration of the therapeutic potential of AT1R antagonists.

References

- 1. Vascular smooth muscle cell motility: From migration to invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Angiotensin II, Hypercholesterolemia, and Vascular Smooth Muscle Cells: A Perfect Trio for Vascular Pathology | MDPI [mdpi.com]

- 3. This compound Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Animal Models for Studying Valsartan's Antihypertensive Effects

Audience: Researchers, scientists, and drug development professionals.

Introduction: Valsartan is a potent, orally active, and specific angiotensin II (Ang II) type 1 (AT1) receptor antagonist used extensively in the treatment of hypertension and heart failure.[1][2] Its efficacy in lowering blood pressure and providing organ protection has been thoroughly characterized in various preclinical animal models. This guide provides a comprehensive overview of the key animal models, experimental protocols, and underlying signaling pathways relevant to the study of this compound's antihypertensive effects.

Mechanism of Action: Signaling Pathways

This compound exerts its primary antihypertensive effect by selectively blocking the AT1 receptor, thereby inhibiting the vasoconstrictor and aldosterone-secreting effects of Ang II, a key component of the Renin-Angiotensin-Aldosterone System (RAAS).[3] Beyond this primary mechanism, this compound's effects involve other signaling cascades that contribute to its therapeutic benefits.

The Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS is a critical regulator of blood pressure and fluid balance.[3] this compound intervenes by preventing Ang II from binding to the AT1 receptor, which blocks its downstream physiological effects.[3]

References

- 1. This compound Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Effect of this compound on angiotensin II- and vasopressin-degrading activities in the kidney of normotensive and hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

An In-depth Technical Guide on the Core Effects of Valsartan on the Renin-Angiotensin-Aldosterone System (RAAS)

Introduction

Valsartan is a highly selective, orally active Angiotensin II Receptor Blocker (ARB) widely prescribed for the management of hypertension, heart failure, and diabetic nephropathy.[1][2] Its therapeutic efficacy is primarily attributed to its specific antagonism of the Type 1 Angiotensin II (AT1) receptor, a key component of the Renin-Angiotensin-Aldosterone System (RAAS).[1][3][4] This document provides a comprehensive technical overview of this compound's mechanism of action and its multifaceted effects on the components of the RAAS, intended for researchers, scientists, and professionals in drug development.

Mechanism of Action: AT1 Receptor Blockade

The RAAS is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance. The system's primary effector is Angiotensin II (Ang II), a potent vasoconstrictor that also stimulates the release of aldosterone from the adrenal glands. Aldosterone, in turn, promotes sodium and water reabsorption in the kidneys, leading to increased blood volume and pressure.

This compound exerts its effects by selectively binding to the AT1 receptor with an affinity approximately 20,000 times greater than for the AT2 receptor. By blocking the AT1 receptor, this compound prevents Angiotensin II from mediating its physiological effects, which include:

-

Vasoconstriction of systemic arterioles

-

Stimulation of aldosterone secretion

-

Activation of the sympathetic nervous system

-

Vascular and myocardial fibrosis and hypertrophy

This targeted blockade results in vasodilation, reduced sodium and water retention, and consequently, a decrease in blood pressure. Unlike Angiotensin-Converting Enzyme (ACE) inhibitors, which block the conversion of Angiotensin I to Angiotensin II, ARBs like this compound provide a more complete blockade of Angiotensin II's actions, as Ang II can be generated by other enzymes besides ACE. Furthermore, because this compound does not affect the metabolism of bradykinin, it is not associated with the cough commonly seen with ACE inhibitors.

Pharmacodynamic Effects on RAAS Components

This compound's blockade of the AT1 receptor induces a series of predictable feedback responses within the RAAS, altering the circulating levels of its key components.

Plasma Renin Activity (PRA) and Angiotensin II

By blocking the AT1 receptor, this compound interrupts the negative feedback loop through which Angiotensin II normally suppresses renin release from the kidneys. This disinhibition leads to a compensatory increase in plasma renin activity (PRA) and, consequently, an elevation in the levels of Angiotensin I and Angiotensin II. However, the physiological effects of the increased Angiotensin II are blocked by this compound's presence at the AT1 receptor. The elevated Angiotensin II levels may stimulate the unblocked AT2 receptors, which are not known to be associated with cardiovascular homeostasis in the same way as AT1 receptors and may mediate effects like vasodilation and tissue repair.

Aldosterone

A primary action of Angiotensin II is to stimulate the adrenal cortex to produce and secrete aldosterone. By preventing Angiotensin II from binding to the AT1 receptors on adrenal cells, this compound leads to a reduction in plasma aldosterone concentrations. This effect contributes significantly to the diuretic and natriuretic properties of the drug, reducing sodium and water retention and lowering blood volume. However, some studies have noted the phenomenon of "aldosterone escape," where aldosterone levels may return to baseline after long-term ARB therapy, suggesting the influence of other pathways in aldosterone secretion.

Quantitative Effects of this compound on RAAS Biomarkers

The following tables summarize the quantitative impact of this compound on key RAAS biomarkers as reported in various clinical studies.

Table 1: Effects of this compound on Plasma Renin Activity (PRA)

| Study Population | This compound Dose | Duration | Change in PRA | Reference |

| Hypertensive Patients | 80 mg/day | 48 weeks | Increased | |

| Hypertensive Patients | 160 mg/day | 48 weeks | Increased | |

| Healthy, Normal Subjects | 160 mg | 24 hours | Significant increase (P < .05) | |

| Healthy, Normal Subjects | 320 mg | 24 hours | Significant increase (P < .01) | |

| Hypertensive Patients | Not specified | 8 weeks | 54%-73% increase | |

| Male Subjects with Essential Hypertension | 80 mg/day | 2 weeks | Significant increase |

Table 2: Effects of this compound on Plasma Aldosterone Concentration (PAC)

| Study Population | This compound Dose | Duration | Change in PAC | Reference |

| Chronic Heart Failure Patients | Not specified | 2 years | -17.4% decrease | |

| Hypertensive Patients | Not specified | 8 weeks | 11%-22% decrease | |

| Hypertensive Patients with Diabetes | 80 mg/day | 24 weeks | Initial decrease, then return to baseline | |

| Hypertensive Patients with Diabetes | 160 mg/day | 24 weeks | Initial decrease, then return to baseline | |

| Dogs on low-salt diet | Not specified | 10 days | Significant decrease vs. placebo |

Experimental Protocols

The assessment of this compound's effects on the RAAS involves the quantification of its key biomarkers. Below are generalized methodologies for these key experiments.

Protocol 1: Measurement of Plasma Renin Activity (PRA)

PRA is typically measured using an enzymatic assay that quantifies the rate of Angiotensin I generation from endogenous angiotensinogen.

-

Sample Collection: Whole blood is collected in chilled EDTA-containing tubes to inhibit enzymatic activity. Plasma is separated by centrifugation at 4°C and stored at -80°C until analysis.

-

Angiotensin I Generation: Plasma samples are incubated at 37°C for a specified period (e.g., 1.5-3 hours). A parallel sample is kept at 4°C to serve as a baseline control. During incubation, renin in the plasma cleaves angiotensinogen to form Angiotensin I.

-

Quantification of Angiotensin I: The concentration of generated Angiotensin I is measured, typically using a competitive radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

-

Calculation: PRA is calculated as the difference in Angiotensin I concentration between the 37°C and 4°C samples, expressed as nanograms of Angiotensin I generated per milliliter of plasma per hour (ng/mL/h).

Protocol 2: Measurement of Angiotensin II and Aldosterone

Plasma concentrations of Angiotensin II and aldosterone are commonly determined using immunoassays.

-

Sample Collection and Preparation: Blood is collected as described for PRA. For Angiotensin II, protease inhibitors are often added to prevent degradation. Plasma is separated and may require an extraction step (e.g., solid-phase extraction) to concentrate the analyte and remove interfering substances.

-

Immunoassay:

-

ELISA: The extracted plasma sample is added to microplate wells coated with a capture antibody specific for the target hormone. A detection antibody conjugated to an enzyme is then added, followed by a substrate that produces a measurable colorimetric signal. The signal intensity is proportional to the hormone concentration.

-

RIA: A known quantity of radiolabeled hormone is mixed with the plasma sample and a limited amount of specific antibody. The unlabeled hormone in the sample competes with the radiolabeled hormone for antibody binding sites. After separation of bound from free hormone, the radioactivity of the bound fraction is measured. The concentration of the hormone in the sample is inversely proportional to the measured radioactivity.

-

-

Data Analysis: A standard curve is generated using known concentrations of the hormone. The concentration in the unknown samples is determined by interpolating their signal from the standard curve.

References

Molecular Docking of Valsartan with the Angiotensin II Type 1 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular docking interactions between the antihypertensive drug valsartan and its therapeutic target, the angiotensin II type 1 receptor (AT1R). The following sections detail the critical binding interactions, present quantitative data from various studies, outline a comprehensive experimental protocol for in silico docking, and visualize the associated signaling pathways and experimental workflows.

Introduction to this compound and the Angiotensin II Type 1 Receptor

This compound is an orally active, non-peptide antagonist of the angiotensin II type 1 receptor (AT1R), a G-protein coupled receptor (GPCR) that plays a pivotal role in the renin-angiotensin system (RAS).[1] By selectively blocking the binding of angiotensin II to the AT1R, this compound effectively mitigates the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure.[1] Understanding the precise molecular interactions between this compound and the AT1R is crucial for the rational design of novel and more potent antihypertensive agents. Molecular docking simulations are a powerful computational tool to elucidate these interactions at an atomic level.

Quantitative Analysis of this compound-AT1R Binding

Molecular docking studies have consistently demonstrated a strong binding affinity of this compound for the AT1R. The binding energy, a quantitative measure of the stability of the ligand-receptor complex, is a key metric in these simulations. The following table summarizes binding energy values and key interacting residues identified in various studies.

| Study Reference | Docking Software | PDB ID of AT1R | Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues |

| Biointerface Research in Applied Chemistry (2022) | AutoDock Vina | 4ZUD | -8.5 | Tyr35, Trp84, Tyr87, Thr88[2] |

| PLOS One (2013) | Glide | Model based on CXCR4 | Not explicitly stated in kcal/mol | Ser105, Lys199[3] |

| Life Sciences (2009) | Not Specified | Homology Model | Not explicitly stated in kcal/mol | Ser109, Lys199, Asn295[4] |

| ResearchGate (2020) | AutoDock | Not Specified | -11.5 | Not explicitly detailed |

| Journal of Chemical Information and Modeling (2009) | Not Specified | Model | Not explicitly stated in kcal/mol | Lys199 |

Note: Binding affinity values can vary depending on the specific software, force fields, and receptor models used in the simulation.

Key Amino Acid Interactions

The stability of the this compound-AT1R complex is maintained by a network of interactions, primarily hydrogen bonds and hydrophobic interactions. The key amino acid residues of the AT1R that have been identified to interact with this compound include:

-

Lys199: This residue is frequently cited as a crucial interaction point, often forming a hydrogen bond with the carboxyl group or the amidecarbonyl oxygen of this compound.

-

Ser109 and Asn295: These residues are reported to interact with the tetrazole ring of this compound.

-

Tyr35, Trp84, and Tyr87: These aromatic residues contribute to the binding through hydrophobic and π-π stacking interactions with the biphenyl and other non-polar moieties of this compound.

-

Arg167 and Phe182: These residues have also been implicated in forming hydrogen bonds and cation-π interactions.

Experimental Protocol for Molecular Docking

This section provides a detailed, step-by-step methodology for performing a molecular docking study of this compound with the AT1R using widely accepted software such as AutoDock Tools and AutoDock Vina.

Software and Resource Requirements

-

Protein Data Bank (PDB): For obtaining the crystal structure of the AT1R (e.g., PDB ID: 4ZUD).

-

Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): For preparing the receptor and ligand files.

-

AutoDock Vina: For performing the docking simulation.

-

Discovery Studio, PyMOL, or Chimera: For visualization and analysis of the results.

Step-by-Step Procedure

Step 1: Receptor Preparation

-

Obtain the Receptor Structure: Download the crystal structure of the human AT1R in complex with an antagonist (e.g., PDB ID: 4ZUD) from the RCSB PDB database.

-

Clean the Protein Structure: Open the PDB file in a molecular visualization tool. Remove any co-crystallized ligands, water molecules, and non-essential protein chains. For this study, retain the AT1R protein chain.

-

Prepare the Receptor in AutoDock Tools (ADT):

-

Load the cleaned PDB file into ADT.

-

Add polar hydrogens to the protein.

-

Compute Gasteiger charges to assign partial charges to each atom.

-

Merge non-polar hydrogens.

-

Save the prepared receptor in the PDBQT file format.

-

Step 2: Ligand Preparation

-

Obtain the Ligand Structure: The 3D structure of this compound can be obtained from a chemical database like PubChem or ZINC, or drawn using a chemical drawing tool and saved in a suitable format (e.g., MOL or SDF).

-

Prepare the Ligand in AutoDock Tools (ADT):

-

Load the this compound structure file into ADT.

-

Detect the root and define the rotatable bonds to allow for conformational flexibility during docking.

-

Save the prepared ligand in the PDBQT file format.

-

Step 3: Grid Box Generation

-

Define the Binding Site: In ADT, with the prepared receptor loaded, define a grid box that encompasses the active site of the AT1R. The active site can be identified based on the location of the co-crystallized ligand in the original PDB file or from published literature identifying key binding residues.

-

Set Grid Parameters: Adjust the center and dimensions (x, y, z) of the grid box to ensure it is large enough to accommodate the this compound molecule in various orientations. A typical grid box size might be 60 x 60 x 60 Å with a spacing of 1.0 Å.

-

Generate the Grid Parameter File: Save the grid parameters as a configuration file (e.g., grid.txt).

Step 4: Docking Simulation with AutoDock Vina

-

Create a Configuration File: Prepare a text file (e.g., conf.txt) that specifies the paths to the prepared receptor and ligand PDBQT files, the grid parameters, and other docking parameters such as exhaustiveness (which controls the thoroughness of the search).

-

Run AutoDock Vina: Execute AutoDock Vina from the command line, providing the configuration file as input. The command will typically be: vina --config conf.txt --log log.txt.

-

Output: Vina will generate an output PDBQT file containing the predicted binding poses of this compound, ranked by their binding affinities. A log file will also be created with the binding energy values for each pose.

Step 5: Analysis of Results

-

Visualize Docking Poses: Load the receptor PDBQT and the output ligand PDBQT file into a molecular visualization tool (e.g., PyMOL, Discovery Studio).

-

Identify Interactions: Analyze the top-ranked binding pose to identify key interactions such as hydrogen bonds, hydrophobic interactions, and π-stacking. Measure the distances of these interactions.

-

Compare with Experimental Data: If available, compare the predicted binding mode and interacting residues with experimental data from crystallography or mutagenesis studies to validate the docking results.

Visualizations

Angiotensin II Type 1 Receptor Signaling Pathway

The following diagram illustrates the major signaling cascades initiated by the activation of the AT1R by angiotensin II.

References

Pharmacokinetics and metabolism of valsartan in different species

An In-depth Technical Guide on the Pharmacokinetics and Metabolism of Valsartan in Different Species

Introduction

This compound is a potent, orally active, and highly selective angiotensin II type 1 (AT1) receptor antagonist used in the management of hypertension, heart failure, and diabetic nephropathy.[1][2] Its therapeutic efficacy is rooted in its ability to block the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[3] A thorough understanding of the pharmacokinetics (absorption, distribution, metabolism, and excretion) and metabolic pathways of this compound across various species is critical for drug development professionals. This guide provides a comprehensive technical overview of these aspects, summarizing key data, detailing experimental protocols, and visualizing complex processes to support preclinical and clinical research.

Comparative Pharmacokinetics of this compound

The pharmacokinetic profile of this compound exhibits notable characteristics, including rapid absorption, high plasma protein binding, limited metabolism, and predominantly biliary excretion. However, significant variability exists across different species.

Absorption

Following oral administration, this compound is rapidly absorbed, with peak plasma concentrations (Cmax) typically reached within 2 to 4 hours in humans.[1][3] The absolute bioavailability is relatively low and variable, reported to be between 10% and 35%. In healthy volunteers, the bioavailability from a capsule formulation is approximately 23%, while a solution formulation shows higher bioavailability at 39%. The presence of food has a significant impact, decreasing both the area under the plasma concentration-time curve (AUC) by about 40% and the Cmax by approximately 50%.

Distribution

This compound is extensively bound to serum proteins, primarily albumin. In humans, the binding is high, around 95-96%. This high degree of protein binding is also observed in several animal species, including rats, dogs, rabbits, and marmosets, although it is lower in mice. The steady-state volume of distribution (Vss) after intravenous administration in humans is small, approximately 17 liters, which indicates that the drug does not distribute extensively into tissues and is largely confined to the plasma compartment.

Metabolism

This compound undergoes minimal metabolism. Only about 20% of a given dose is recovered as metabolites, with the majority of the drug being eliminated in its unchanged form. The primary and only significant metabolite identified in humans is valeryl 4-hydroxy this compound. This metabolite is largely inactive, possessing an affinity for the AT1 receptor that is about 200 times lower than that of the parent compound.

Excretion

The primary route of elimination for this compound is through biliary excretion into the feces. Following an oral solution dose in humans, approximately 83% is recovered in the feces and about 13% in the urine. The recovery is predominantly as the unchanged drug. The plasma clearance of this compound after intravenous administration is approximately 2 L/h, with renal clearance accounting for about 0.62 L/h, which is roughly 30% of the total clearance.

Data Summary: Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of this compound across different species.

| Parameter | Human | Rat | Dog | Marmoset |

| Bioavailability (%) | 10 - 39 | - | - | 9 - 19 |

| Tmax (h) | 2 - 4 | - | - | 0.75 |

| t1/2 (h) | 6 - 9 | 5.5 - 6.3 | - | - |

| Protein Binding (%) | 95 - 96 | High | High | High |

| Vss (L) | 17 | - | - | - |

| Clearance (L/h) | ~2 | - | - | - |

| Primary Excretion Route | Feces (~83%) | Feces (Biliary) | - | - |

Metabolism of this compound in Detail

While metabolism is not the primary elimination pathway for this compound, understanding the species-specific differences is crucial for selecting appropriate animal models for toxicological studies.

Metabolic Pathways and Enzymes

In humans, the formation of the main metabolite, 4-hydroxythis compound, is catalyzed by the cytochrome P450 isoenzyme CYP2C9. In vitro studies using human liver microsomes and recombinant CYP enzymes have confirmed that CYP2C9 is the principal enzyme responsible for this hydroxylation reaction. Other CYPs, such as CYP2C8 and CYP3A4, show negligible activity.